5-Bromo-2,3-difluoroanisole
Overview
Description
5-Bromo-2,3-difluoroanisole is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound appears as a colorless liquid or crystal and is primarily used as a reagent in organic synthesis reactions .
Mechanism of Action
Target of Action
It is known to be used in the preparation of difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Mode of Action
It is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, the compound may interact with organoboron reagents under mild and functional group tolerant conditions .
Biochemical Pathways
It is used to synthesize aminopyridine n-oxides for selective inhibition of p38 map kinase , suggesting it may influence pathways involving this kinase.
Result of Action
Its use in the synthesis of inhibitors of cyclin-dependent kinases and selective inhibitors of p38 map kinase suggests it may have significant effects on cell cycle regulation and inflammatory responses .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-difluoroanisole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used to prepare difluorophenacyl analogs, which act as inhibitors of cyclin-dependent kinases . Cyclin-dependent kinases are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest. Additionally, this compound is involved in the synthesis of aminopyridine N-oxides, which selectively inhibit p38 MAP kinase . p38 MAP kinase is a protein involved in cellular responses to stress and inflammation, and its inhibition can modulate these pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. By inhibiting cyclin-dependent kinases, it can induce cell cycle arrest, leading to reduced cell proliferation. This compound also influences cell signaling pathways by inhibiting p38 MAP kinase, which can alter gene expression and cellular metabolism. The inhibition of p38 MAP kinase by this compound can result in decreased production of pro-inflammatory cytokines, thereby modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of cyclin-dependent kinases, it binds to the active site of these enzymes, preventing their interaction with substrates and halting the cell cycle. Similarly, this compound binds to p38 MAP kinase, inhibiting its activity and downstream signaling pathways. These binding interactions result in enzyme inhibition and changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including sustained inhibition of cyclin-dependent kinases and p38 MAP kinase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cyclin-dependent kinases and p38 MAP kinase without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including skin and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its inhibitory effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s activity and duration of action. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-difluoroanisole can be synthesized by reacting 2,3-difluoroanisole with bromine . The reaction typically occurs in a suitable solvent such as chlorobenzene or dichloromethane. The reaction conditions can vary, but it is generally carried out at room temperature or with heating . After the reaction, the pure product can be obtained through filtration or distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves the bromination of 2,3-difluoroanisole in large-scale reactors, ensuring controlled reaction conditions to maximize yield and purity . The product is then purified using industrial-scale filtration and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized derivatives such as phenols or quinones.
Reduction Reactions: Reduced products may include dehalogenated or hydrogenated derivatives.
Scientific Research Applications
5-Bromo-2,3-difluoroanisole has several applications in scientific research, including:
Comparison with Similar Compounds
- 5-Bromo-2,3-difluoromethoxybenzene
- 4-Bromo-3,5-difluoroanisole
- 5-Bromo-1,2-difluoro-3-methoxybenzene
Comparison: 5-Bromo-2,3-difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVFZBQFYOZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378340 | |
Record name | 5-Bromo-2,3-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-35-0 | |
Record name | 5-Bromo-1,2-difluoro-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2-difluoro-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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